Technical Information Brief: 2-Methoxy-4-(morpholin-4-yl)benzonitrile (CAS 1783371-72-1)
Technical Information Brief: 2-Methoxy-4-(morpholin-4-yl)benzonitrile (CAS 1783371-72-1)
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Known and the Unknown
This technical brief addresses the current state of knowledge regarding 2-Methoxy-4-(morpholin-4-yl)benzonitrile. It is imperative to state at the outset that publicly available, peer-reviewed data on this specific molecule is sparse. Information is primarily consolidated from chemical supplier databases. Consequently, this document serves a dual purpose: to present the established physicochemical properties and to provide a scientifically grounded, albeit theoretical, framework for its synthesis, potential biological relevance, and analytical characterization. The insights into synthesis and potential bioactivity are drawn from established principles of organic chemistry and the known properties of structurally related benzonitrile and morpholine derivatives. All theoretical discussions are explicitly identified as such to maintain rigorous scientific integrity.
Physicochemical and Safety Profile
A foundational understanding of a compound begins with its physical and chemical properties, alongside a comprehensive safety assessment.
Physicochemical Data
The following table summarizes the known properties of 2-Methoxy-4-(morpholin-4-yl)benzonitrile, primarily sourced from chemical suppliers.[1][2]
| Property | Value | Source |
| CAS Number | 1783371-72-1 | [1] |
| Molecular Formula | C12H14N2O2 | [1] |
| Molecular Weight | 218.26 g/mol | [1] |
| MDL Number | MFCD29764395 | [1] |
Further physical properties such as melting point, boiling point, and solubility are not consistently reported across public domains and would require experimental determination.
Safety and Toxicological Considerations
While a specific Safety Data Sheet (SDS) for 2-Methoxy-4-(morpholin-4-yl)benzonitrile is not widely available, the safety profile can be inferred from related benzonitrile compounds.[3][4] Benzonitriles as a class can be hazardous.
General Hazards of Related Benzonitriles:
-
Toxicity: Often categorized as toxic if swallowed, in contact with skin, or if inhaled.[3][4]
-
Irritation: Can cause skin and serious eye irritation.[4]
Handling and Precautionary Measures:
-
Personal Protective Equipment (PPE): Use of chemical-resistant gloves, protective clothing, and eye/face protection is mandatory.[4]
-
Ventilation: Work should be conducted in a well-ventilated area or with local exhaust ventilation to avoid inhalation of any dust or fumes.[4]
-
Handling Practices: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3][4]
Proposed Synthetic Pathway
The synthesis of 2-Methoxy-4-(morpholin-4-yl)benzonitrile is not explicitly detailed in the available literature. However, a plausible and efficient synthetic route can be designed based on well-established organic chemistry transformations, particularly the synthesis of similar aromatic nitriles and morpholine-substituted aromatics.[5][6] A common strategy involves the nucleophilic aromatic substitution (SNAr) of an activated fluoro- or chloro-benzonitrile with morpholine.
The proposed workflow is depicted below:
Caption: Proposed workflow for the synthesis of 2-Methoxy-4-(morpholin-4-yl)benzonitrile.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on the synthesis of a structurally similar compound, 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile.[5]
-
Reaction Setup: To a solution of 4-Fluoro-2-methoxybenzonitrile (1.0 eq) in acetonitrile (10 mL/mmol), add morpholine (1.2 eq) and potassium carbonate (1.5 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Extraction: Dilute the residue with water and extract with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired product, 2-Methoxy-4-(morpholin-4-yl)benzonitrile.
Potential Biological and Pharmacological Significance (Theoretical)
The precise biological activity of 2-Methoxy-4-(morpholin-4-yl)benzonitrile has not been reported. However, the constituent functional groups, the morpholine ring and the benzonitrile moiety, are present in numerous biologically active compounds.
-
Morpholine Derivatives: The morpholine scaffold is a well-established pharmacophore found in a wide array of approved drugs and clinical candidates, exhibiting activities such as anticancer, antibacterial, and anti-inflammatory properties.[7][8]
-
Benzonitrile Derivatives: The benzonitrile group is also a key component in various pharmaceuticals and agrochemicals.[5]
Given these precedents, it is plausible that 2-Methoxy-4-(morpholin-4-yl)benzonitrile could be investigated for a range of biological activities. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a small molecule inhibitor, a common mechanism for compounds containing the morpholine moiety.
Caption: Hypothetical mechanism of action via receptor tyrosine kinase inhibition.
Recommended Analytical Methodologies
For the structural elucidation and purity assessment of 2-Methoxy-4-(morpholin-4-yl)benzonitrile, a standard battery of analytical techniques for small organic molecules is recommended.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern for structural confirmation.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Unambiguous structural elucidation by determining the chemical environment of each proton and carbon atom. |
| Infrared (IR) Spectroscopy | Identification of key functional groups (e.g., C≡N stretch of the nitrile, C-O stretches of the ether and morpholine). |
Future Research Directions
The current lack of data on 2-Methoxy-4-(morpholin-4-yl)benzonitrile presents a clear opportunity for foundational research. Key areas for investigation include:
-
Definitive Synthesis and Characterization: The proposed synthetic route should be performed, and the resulting compound fully characterized using the analytical methods described above.
-
In Vitro Biological Screening: The compound should be screened against a panel of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and various cancer cell lines, to identify any potential therapeutic activities.
-
Computational Studies: Molecular docking and dynamics simulations could be employed to predict potential biological targets and binding modes, guiding experimental work.[10]
-
Toxicological Evaluation: A preliminary in vitro cytotoxicity assessment would be a crucial first step in understanding the compound's safety profile.
Conclusion
2-Methoxy-4-(morpholin-4-yl)benzonitrile is a readily synthesizable compound whose physicochemical and biological properties remain largely unexplored in the public domain. The structural motifs it contains suggest a potential for interesting pharmacological activity. This technical brief provides a starting point for researchers by consolidating the known information and offering a scientifically grounded framework for its synthesis, analysis, and future investigation.
References
- Fisher Scientific. (2010, November 5). Safety Data Sheet for (4-Methoxyphenyl)acetonitrile.
- BLDpharm. 1783371-72-1 | 2-Methoxy-4-(morpholin-4-yl)benzonitrile.
- ChemicalBook. (2025, July 24). 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | 675126-26-8.
- Tokyo Chemical Industry. (2025, October 29). Safety Data Sheet for 5-Bromo-2-methoxybenzonitrile.
- NOAA. CAMEO Chemicals: TRIMETHYLCHLOROSILANE.
- Sigma-Aldrich. (2025, October 15). Safety Data Sheet for Tris(trimethylsilyl)silane.
- Fisher Scientific. (2009, September 26). Safety Data Sheet for Silane, trimethyl-2-propenyl-.
- U.S. EPA. (2025, October 15). Executive Summary for 2-(4-methoxyphenoxy)benzonitrile.
- Chemsrc. (2025, October 31). 2-Methoxy-4-(morpholin-4-yl)benzonitrile | CAS#:1783371-72-1.
- Sigma-Aldrich. 4-Formyl-2-methoxy-benzonitrile | 21962-49-2.
- N. B. V. et al. (n.d.). Synthesis, Characterization, Anti-Inflammatory And Analgesic Activities Of Some Novel Chalcone Derivatives Derived From 3-((4-Formyl-2-Methoxy Phenoxy) Methyl)
- Inamori, Y. et al. (2004, June 15). Biological activity of alpha-thujaplicin, the isomer of hinokitiol. PubMed.
- Naim, M. J. et al. (2015, August 10). A review on pharmacological profile of Morpholine derivatives.
- Sigma-Aldrich. (2024, September 30).
- Pérez-Hernández, N. et al. (2024, May 7).
- Wendel, A. et al. (1984, October 15). A novel biologically active seleno-organic compound--I. Glutathione peroxidase-like activity in vitro and antioxidant capacity of PZ 51 (Ebselen). PubMed.
- PubChem. Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]-.
- Dr.
- Sun-shine Chem. 2-amino-3-methoxy-4-(3-morpholin-4-ylpropoxy)benzonitrile.
- Opulent Pharma. 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile.
- PrepChem.com. Synthesis of 3-methoxy-4-methylbenzonitrile.
- Inxight Drugs. 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile.
- Unknown Authors. (2025, August 6). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile.
- Samelyuk, Y. G. & Kaplaushenko, A. G. (2020, September 18). The HPLC-MS determination of pharmacokinetic parameters of morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate. Journal of Organic and Pharmaceutical Chemistry.
- de la Torre, M. C. (2025, September 29). Organic Compounds with Biological Activity. MDPI.
- Heide, M. et al. (2025, August 28). Analytical Methods. OPUS.
- B'Hymer, C. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Fun, H.-K. et al. 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile. PMC - NIH.
- Al-Majid, A. M. et al. (2023, September 28).
- Al Haideri, A.-M. et al. New Analytical Methods for Drugs Analysis A Comparative Study. University of Baghdad Digital Repository.
- Unknown Authors. Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing.
- Kumar, P. R. L. et al. SYNTHESIS AND ANALGESIC ACTIVITY OF 4-(2H-PYRIDO-(1,4) OXAZIN-4(3H)-YL SULFONYL) ANILINO-HYDROXYL AMINE. World Journal of Pharmaceutical Research.
- PubChemLite. 2-[4-(morpholin-4-ylmethyl)phenyl]benzonitrile (C18H18N2O).
- PubChem. 2-Methoxy-4-(3-oxomorpholin-4-yl)benzonitrile | C12H12N2O3.
- Google Patents. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
Sources
- 1. 1783371-72-1|2-Methoxy-4-(morpholin-4-yl)benzonitrile|BLD Pharm [bldpharm.com]
- 2. 2-Methoxy-4-(morpholin-4-yl)benzonitrile | CAS#:1783371-72-1 | Chemsrc [chemsrc.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. wjpr.net [wjpr.net]
- 9. The HPLC-MS determination of pharmacokinetic parameters of morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 10. mdpi.com [mdpi.com]
